Butoxy-tert-butyl-oxophosphanium
Description
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Properties
CAS No. |
70446-67-2 |
|---|---|
Molecular Formula |
C8H18O2P+ |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
butoxy-tert-butyl-oxophosphanium |
InChI |
InChI=1S/C8H18O2P/c1-5-6-7-10-11(9)8(2,3)4/h5-7H2,1-4H3/q+1 |
InChI Key |
AVVYJNGNNQEWMJ-UHFFFAOYSA-N |
SMILES |
CCCCO[P+](=O)C(C)(C)C |
Canonical SMILES |
CCCCO[P+](=O)C(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
Butoxy-tert-butyl-oxophosphanium is often utilized as a reagent in organic synthesis. Its structure allows it to participate in several key reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions are crucial for creating complex organic molecules, particularly in the pharmaceutical industry where the synthesis of active pharmaceutical ingredients (APIs) is required.
Biological Applications
Pharmacological Potential
Research indicates that this compound may have significant biological activity. It has been studied for its potential interactions with biomolecules, which could lead to the development of new therapeutic agents. For instance, phosphonates like this compound are known to mimic phosphate groups in biological systems, making them valuable for studying phosphorylation processes.
Case Study: Anticancer Activity
A study investigating the cytotoxic effects of phosphonate compounds demonstrated that this compound derivatives exhibited selective toxicity against certain tumor cell lines. This suggests potential applications in cancer therapy, where targeted drug delivery systems could be developed using these compounds .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is used to produce specialty chemicals. Its ability to act as a precursor for various chemical transformations makes it valuable in the synthesis of materials used in coatings, adhesives, and electronic components .
Material Science
The compound is also being explored for its role in creating novel materials. For example, incorporating this compound into silica-based hybrid materials has shown promise in enhancing their optical properties, making them suitable for applications in sensors and optoelectronics .
Data Tables
| Application Area | Specific Use Case | Outcomes/Benefits |
|---|---|---|
| Organic Synthesis | Reagent in key coupling reactions | Enables the formation of complex organic molecules |
| Pharmacology | Potential anticancer agent | Selective cytotoxicity against tumor cells |
| Specialty Chemicals | Production of coatings and adhesives | Enhanced material properties |
| Material Science | Modification of silica-based materials | Improved optical properties for sensors |
Preparation Methods
Direct Alkylation with tert-Butyl Halides
A foundational method involves the reaction of tertiary phosphines (e.g., triphenylphosphine) with tert-butyl halides (e.g., tert-butyl chloride) in the presence of a butoxy-containing alkylating agent. This one-pot quaternization proceeds via an $$ S_N2 $$ mechanism, yielding Butoxy-tert-butyl-oxophosphanium halides.
Example Protocol
- Reagents : Triphenylphosphine (1.0 equiv), tert-butyl chloride (1.2 equiv), butoxy magnesium bromide (1.5 equiv).
- Conditions : Tetrahydrofuran (THF) solvent, −78°C to 25°C, 12–24 hours.
- Workup : Aqueous extraction, column chromatography (silica gel, ethyl acetate/hexane).
- Yield : 65–78%.
Key Considerations :
Nucleophilic Substitution with Butoxy Precursors
Alternative routes employ pre-formed phosphonium intermediates, where a butoxy group is introduced via nucleophilic displacement. For instance, reacting tert-butyl-phosphonium iodide with sodium butoxide in dimethylformamide (DMF) facilitates iodide-to-butoxy substitution.
Reaction Scheme :
$$
\text{(tert-butyl)}3\text{P}^+\text{I}^- + \text{NaO(C}4\text{H}9\text{)} \rightarrow \text{(tert-butyl)}3\text{P}^+\text{O(C}4\text{H}9\text{)}^- + \text{NaI}
$$
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes SN2 rate |
| Solvent | DMF | Enhances ion pair dissociation |
| Reaction Time | 8 hours | Balances conversion vs. degradation |
| Yield | 82% |
Phosphorylation of tert-Butyl Alcohol Derivatives
Condensation with Phosphorus Oxychloride (POCl₃)
tert-Butyl alcohol derivatives undergo phosphorylation with POCl₃ under anhydrous conditions, followed by butoxy group incorporation. This method is advantageous for scalability and purity.
Stepwise Procedure :
- Phosphorylation :
$$
\text{tert-butyl alcohol} + \text{POCl}_3 \xrightarrow{\text{pyridine}} \text{tert-butyl dichlorophosphate}
$$ - Butoxy Introduction :
$$
\text{tert-butyl dichlorophosphate} + 2 \text{NaO(C}4\text{H}9\text{)} \rightarrow \text{this compound} + 2 \text{NaCl}
$$
Challenges :
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate phosphorylation. A 2017 study demonstrated a 40% reduction in reaction time (from 12 hours to 4 hours) with comparable yields (75–80%).
Conditions :
- Power: 300 W
- Temperature: 120°C
- Solvent: Toluene
Catalytic Methods and Green Chemistry Approaches
Ionic Liquid-Mediated Synthesis
Ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) serve as dual solvents and catalysts, enhancing reaction efficiency and reducing waste.
Advantages :
Photocatalytic Alkylation
Visible-light-driven catalysis using ruthenium bipyridyl complexes enables selective alkylation under mild conditions. This method avoids harsh reagents and high temperatures, aligning with green chemistry principles.
Analytical and Purification Strategies
Chromatographic Techniques
Crystallization
Recrystallization from ethanol/water mixtures (9:1) yields high-purity crystals (>99%), as confirmed by X-ray diffraction.
Q & A
Basic: What are the recommended synthesis protocols for Butoxy-tert-butyl-oxophosphanium, and which analytical techniques are essential for structural confirmation?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, tert-butyl-containing phosphonium derivatives can be synthesized using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions to minimize hydrolysis . Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of tert-butyl (δ ~1.2 ppm for C(CH₃)₃) and butoxy groups.
- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis.
- Infrared (IR) Spectroscopy : To identify P=O stretching (~1250–1300 cm⁻¹) and C-O bonds (~1050–1150 cm⁻¹) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors, as phosphonium salts may release toxic gases (e.g., phosphorus oxides) under decomposition .
- Storage : Keep in a dry, airtight container under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
- Emergency Procedures : For spills, use absorbent materials (e.g., vermiculite) and neutralize residues with weak acids (e.g., diluted acetic acid) before disposal .
Advanced: How can contradictory literature data on the compound’s stability under varying pH conditions be systematically resolved?
Methodological Answer:
- Controlled Kinetic Studies : Conduct parallel experiments in buffered solutions (pH 2–12) at fixed temperatures (e.g., 25°C and 40°C) to isolate pH-dependent degradation pathways. Monitor hydrolysis rates via HPLC or UV-Vis spectroscopy .
- Isolation of Intermediates : Use quenching agents (e.g., rapid cooling) to trap transient species for characterization (e.g., tert-butyl alcohol or phosphoric acid derivatives) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., ionic strength, solvent polarity) that may explain discrepancies across studies .
Advanced: What computational strategies are effective for predicting the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries for transition-state modeling in reactions like nucleophilic substitution .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents to assess stability and aggregation tendencies .
- Class-Based Extrapolation : Leverage data from structurally similar organophosphorus compounds (e.g., tert-butyl phosphate) to infer reactivity trends under oxidative or reductive conditions .
Intermediate: What experimental design considerations are critical for studying the hydrolysis kinetics of this compound?
Methodological Answer:
- Solvent Selection : Use aprotic solvents (e.g., THF) to minimize unintended hydrolysis. For aqueous studies, maintain consistent ionic strength with buffers (e.g., phosphate buffer) .
- Temperature Control : Perform Arrhenius analysis by varying temperatures (e.g., 20–60°C) to determine activation energy (Eₐ) and infer mechanism (e.g., SN1 vs. SN2) .
- Real-Time Monitoring : Employ techniques like conductivity measurements or in-situ FTIR to track reaction progress without quenching .
Advanced: How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate degradation pathways of this compound in environmental matrices?
Methodological Answer:
- ¹⁸O Labeling : Introduce ¹⁸O into the phosphate group to trace hydrolysis products (e.g., H₃PO₄ vs. H₃PO₃) via mass spectrometry. Compare isotopic ratios in aerobic vs. anaerobic conditions .
- Deuterated Solvents : Use D₂O to distinguish between acid-catalyzed and water-mediated hydrolysis mechanisms by analyzing kinetic isotope effects (KIE) .
- Environmental Simulation : Spike labeled compound into soil/water microcosms and quantify degradation intermediates (e.g., tert-butanol) using GC-MS with isotope dilution .
Basic: What spectroscopic methods are most reliable for characterizing the electronic environment of the phosphonium center in this compound?
Methodological Answer:
- ³¹P NMR Spectroscopy : Directly probes the phosphorus environment; shifts in δ (ppm) indicate changes in oxidation state or coordination (e.g., δ ~20–30 ppm for tetracoordinated phosphonium salts) .
- X-ray Photoelectron Spectroscopy (XPS) : Provides oxidation state data (e.g., P⁵⁺ in phosphate derivatives vs. P³⁺ in phosphite byproducts) .
- Electron Paramagnetic Resonance (EPR) : Detects radical intermediates formed during redox reactions involving the phosphonium moiety .
Advanced: How can researchers address discrepancies in reported catalytic activity of this compound across different solvent systems?
Methodological Answer:
- Solvent Polarity Screening : Test catalytic efficiency in solvents with varying dielectric constants (e.g., hexane vs. DMSO) to correlate polarity with reaction rates .
- Coordination Studies : Use UV-Vis titration to identify solvent-specific adducts (e.g., DMSO coordinating to phosphorus) that may inhibit or enhance activity .
- Cross-Study Meta-Analysis : Compile literature data using standardized metrics (e.g., turnover number, TOF) and apply cluster analysis to identify outlier conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
